molecular formula C15H15BrN2O B6643620 N-(6-bromopyridin-3-yl)-2-phenylbutanamide

N-(6-bromopyridin-3-yl)-2-phenylbutanamide

Cat. No.: B6643620
M. Wt: 319.20 g/mol
InChI Key: XMGXSYNAQVGMNO-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-3-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C15H15BrN2O and its molecular weight is 319.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

N-(6-bromopyridin-3-yl)-2-phenylbutanamide derivatives have been investigated for their potential as anticonvulsants and neuroprotective agents. For instance, Hassan, Khan, and Amir (2012) synthesized a series of related compounds, evaluating them for anticonvulsant and neuroprotective effects. They found that one derivative displayed significant effectiveness as an anticonvulsant and also exhibited promising neuroprotective effects by reducing MDA and LDH levels, making it a potential lead in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Catalysis in Organic Synthesis

The compound has been utilized in catalysis for organic synthesis. Xiaojun Han (2010) conducted a study where N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides were synthesized using 3-bromopyridine as a reactant. This process, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlights the role of bromopyridine derivatives in facilitating important synthetic transformations (Han, 2010).

Application in Radiochemistry

In radiochemistry, Wagner et al. (2009) developed a derivative of CGS 27023A, which incorporated a bromopyridinyl group. This compound was synthesized for PET (Positron Emission Tomography) imaging and showed promise due to its high potency as a matrix metalloproteinase inhibitor. The study underscores the utility of bromopyridine derivatives in developing radiopharmaceuticals for imaging and diagnostic purposes (Wagner et al., 2009).

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-2-13(11-6-4-3-5-7-11)15(19)18-12-8-9-14(16)17-10-12/h3-10,13H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGXSYNAQVGMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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